Technical Guide: m-Bromofluorobenzene-d4
Technical Guide: m-Bromofluorobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-Bromofluorobenzene-d4, with a central focus on its molecular weight and its application as an internal standard in quantitative analysis. This document is intended for professionals in research and development who require precise and accurate analytical methodologies.
Core Physicochemical Data
m-Bromofluorobenzene-d4 is the deuterated form of m-Bromofluorobenzene, where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic substitution is crucial for its primary application as an internal standard in mass spectrometry-based quantification, as it is chemically almost identical to its non-deuterated counterpart but is distinguishable by its mass-to-charge ratio (m/z).
The key quantitative data for m-Bromofluorobenzene-d4 and its non-deuterated analog are summarized below.
| Property | m-Bromofluorobenzene-d4 | m-Bromofluorobenzene |
| Molecular Formula | C₆D₄BrF | C₆H₄BrF |
| Molecular Weight | 179.023 g/mol [1] | ~175.01 g/mol [2] |
| CAS Number | 50592-33-1[1][3] | 1073-06-9 |
| Appearance | Clear, colorless liquid | Clear, colorless liquid[2] |
| Boiling Point | ~150 °C (lit.) | 148-150 °C (lit.)[2] |
| Melting Point | ~ -8 °C to -16 °C (lit.) | -8 °C (lit.)[2] |
| Density | ~1.6-1.7 g/mL at 25 °C | ~1.708 g/cm³ at 20°C[2] |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Note: Some physical properties for the deuterated compound are inferred from its para-isomer or the non-deuterated form due to limited specific data for the meta-isomer. The chemical behavior is expected to be nearly identical.
Experimental Protocols
The primary utility of m-Bromofluorobenzene-d4 is in isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[4] Below are representative experimental protocols for its synthesis and application.
Synthesis of m-Bromofluorobenzene-d4
The synthesis of deuterated aromatic compounds like m-Bromofluorobenzene-d4 typically involves a hydrogen-deuterium (H-D) exchange reaction.[5][6] This process replaces the hydrogen atoms on the aromatic ring with deuterium from a deuterium-rich source.
Objective: To synthesize m-Bromofluorobenzene-d4 via an acid-catalyzed H-D exchange.
Materials:
-
m-Bromofluorobenzene
-
Deuterated sulfuric acid (D₂SO₄) or another strong deuterated acid
-
Deuterium oxide (D₂O)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Separatory funnel
Methodology:
-
Reaction Setup: In a round-bottom flask, combine m-Bromofluorobenzene with a stoichiometric excess of deuterated sulfuric acid and deuterium oxide. The flask is equipped with a reflux condenser to prevent the loss of volatile materials.
-
H-D Exchange: The mixture is heated to reflux with vigorous stirring. The high temperature and acidic conditions facilitate the electrophilic substitution of aromatic protons with deuterons. The reaction is typically run for several hours to days to achieve a high level of deuteration.[6]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully diluted with ice-cold D₂O and transferred to a separatory funnel.
-
Extraction: The deuterated product is extracted from the aqueous layer using an organic solvent like diethyl ether. This process is repeated multiple times to maximize yield.
-
Neutralization and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification and Characterization: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude m-Bromofluorobenzene-d4. The product can be further purified by distillation. The final product's identity and isotopic purity are confirmed using NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry).
Application in Quantitative GC-MS Analysis
m-Bromofluorobenzene-d4 is an ideal internal standard for the quantification of volatile organic compounds (VOCs), particularly halogenated aromatics, in complex matrices such as environmental samples or biological fluids.
Objective: To quantify a target analyte (e.g., m-Bromofluorobenzene) in a water sample using m-Bromofluorobenzene-d4 as an internal standard via GC-MS.
Materials:
-
Water sample containing the analyte
-
m-Bromofluorobenzene-d4 stock solution of known concentration
-
Analyte (m-Bromofluorobenzene) stock solution for calibration standards
-
Purge-and-trap concentrator coupled to a GC-MS system
-
Methanol (for preparing standard solutions)
Methodology:
-
Preparation of Standards: A series of calibration standards are prepared by spiking known amounts of the analyte into clean water. A fixed, known amount of the m-Bromofluorobenzene-d4 internal standard solution is added to each calibration standard.
-
Sample Preparation: A precise volume of the water sample is taken, and the same fixed amount of the m-Bromofluorobenzene-d4 internal standard is added.[7]
-
Purge and Trap: The sample (or standard) is purged with an inert gas (e.g., helium). Volatile organic compounds, including the analyte and the internal standard, are stripped from the water and trapped on an adsorbent column.
-
Thermal Desorption and GC-MS Analysis: The trap is heated rapidly, and the desorbed compounds are transferred into the gas chromatograph, where they are separated based on their boiling points and affinity for the GC column. The separated compounds then enter the mass spectrometer.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Specific ions for both the analyte (e.g., m/z 174, 176 for m-Bromofluorobenzene) and the internal standard (e.g., m/z 178, 180 for m-Bromofluorobenzene-d4) are monitored.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the sample is then calculated from its measured peak area ratio using this calibration curve. This ratio-based approach corrects for variations in sample preparation, injection volume, and instrument response.[4]
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: General synthesis workflow for m-Bromofluorobenzene-d4.
Caption: Workflow for quantification using an internal standard.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1-Bromo-3-fluorobenzene(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. stable-isotopes.com [stable-isotopes.com]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tn-sanso.co.jp [tn-sanso.co.jp]
- 6. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 7. store.astm.org [store.astm.org]
